2,5-Furandione, 3-(cyclohexenyl)dihydro-
Description
2,5-Furandione, also known as succinic anhydride, serves as a core structure for various derivatives modified with alkyl, alkenyl, or cycloalkyl substituents. These compounds are widely used in polymer chemistry, surfactants, and specialty chemicals due to their reactivity and functional versatility .
These analogs share key features:
Properties
IUPAC Name |
3-(cyclohexen-1-yl)oxolane-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h4,8H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRNVQUCQOZDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2CC(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282277 | |
| Record name | 2,5-Furandione, 3-(cyclohexenyl)dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120114-17-2 | |
| Record name | 2,5-Furandione, 3-(cyclohexenyl)dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Furandione, 3-(cyclohexenyl)dihydro- typically involves the Diels-Alder reaction between maleic anhydride and cyclohexadiene. The reaction is carried out under controlled conditions, often in the presence of a solvent like toluene, at elevated temperatures to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,5-Furandione, 3-(cyclohexenyl)dihydro- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives with different degrees of saturation.
Substitution: It can participate in substitution reactions where functional groups are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and organometallic compounds are employed under specific conditions.
Major Products:
Oxidation: Oxidized furandione derivatives.
Reduction: Dihydro derivatives with varying saturation levels.
Substitution: Functionalized furandione compounds with new substituents.
Scientific Research Applications
Chemistry: 2,5-Furandione, 3-(cyclohexenyl)dihydro- is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules and polymers.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, 2,5-Furandione, 3-(cyclohexenyl)dihydro- is used in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of 2,5-Furandione, 3-(cyclohexenyl)dihydro- involves its ability to undergo various chemical reactions, forming reactive intermediates that interact with molecular targets. These interactions can modulate biochemical pathways, leading to specific biological effects. The compound’s reactivity is primarily due to the presence of the furandione moiety, which can participate in nucleophilic and electrophilic reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes critical parameters for selected 2,5-Furandione derivatives:
Structural and Functional Differences
Substituent Effects on Reactivity
- Linear alkenyl chains (e.g., decenyl, dodecenyl): Enhance hydrophobicity and flexibility, making these derivatives suitable for surfactants and plasticizers. For example, 3-(dodecenyl)dihydro-2,5-furandione (CAS 19532-92-4) exhibits improved solubility in nonpolar solvents compared to shorter-chain analogs .
- Cyclic substituents (e.g., cyclododecylmethylene): Introduce steric hindrance, reducing reaction rates in polymerization but improving thermal stability. The E-isomer of 3-(cyclododecylmethylene)dihydro-2,5-furandione (CAS 62939-98-4) is preferred for epoxy resin formulations requiring high glass transition temperatures .
Physical Properties
- Molecular weight : Increases with longer substituents (e.g., 238.32 for C₁₄H₂₂O₃ vs. 278.39 for C₁₇H₂₆O₃), affecting melting points and viscosity .
- Safety profiles: Derivatives like 5-dodecyldihydro-2(3H)-furanone are classified as low-risk laboratory chemicals, requiring standard protective equipment (gloves, goggles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
